EMDT oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

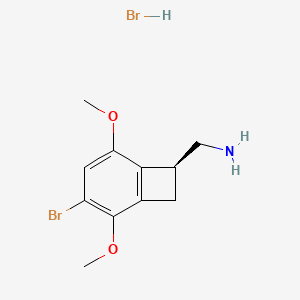

Selective 5-HT6 agonist (with a Ki value of 16 nM at human 5-HT6 receptors). Exhibits potency comparable to serotonin for the activation of adenylate cyclase. Displays antidepressant-like effects.

Wissenschaftliche Forschungsanwendungen

Oxalate-induced epithelial mesenchymal transition (EMT) of renal tubular cells can be prevented by epigallocatechin-3-gallate (EGCG) via the Nrf2 pathway. This finding is significant for developing therapeutic strategies for renal fibrosis (Kanlaya et al., 2016).

Oxalate is key in many metal and mineral transformations mediated by fungi. This process has implications for environmental biotechnology, biodeterioration, and bioremediation (Gadd et al., 2014).

In a study related to education, Transcomplex Decolonial Mathematical Education (EMDT) is mentioned as a research line that integrates concepts like ecosophy and transdisciplinarity. This approach aims for justice between mathematical knowledges as transepistemologies against epistemicide (Rodríguez, 2021).

Oxalate ions can induce EMT in inner medullary collecting duct cells and may contribute to fibrotic tissue development, osteogenic differentiation, and calcium crystal production, all implicated in nephrolithiasis (Convento et al., 2019).

Liposome encapsulated oxalate oxidase has been shown to be effective in degrading oxalate in a rat model of hyperoxaluria. This suggests potential therapeutic applications for conditions like hyperoxaluria leading to urinary stones (Dahiya & Pundir, 2013).

The antidepressant-like effects of 5-HT6 receptor stimulation have been observed, and 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT) has shown promise in producing these effects (Svenningsson et al., 2007).

The electro-magnetic damping treatment (EMDT), a structural damping treatment for beams, utilizes a viscoelastic damping layer sandwiched between two magnetic layers. This approach is effective in controlling structural vibrations (Oh et al., 2000).

Wirkmechanismus

Target of Action

EMDT oxalate is a selective 5-HT6 agonist . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in various regions of the brain, and its role is implicated in the cognitive processes .

Mode of Action

EMDT oxalate interacts with the 5-HT6 receptors in the brain. It acts as an agonist , meaning it binds to these receptors and activates them. The activation of 5-HT6 receptors has been linked to the release of various neurotransmitters, including glutamate and acetylcholine, which play crucial roles in cognitive processes .

Biochemical Pathways

Upon activation of the 5-HT6 receptor by EMDT oxalate, intracellular changes trigger a cascade of biochemical reactions. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels then activate protein kinase A, which subsequently phosphorylates various target proteins, leading to changes in their activity. This can result in a variety of downstream effects, including the modulation of neurotransmitter release

Eigenschaften

IUPAC Name |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWAHGHGDZBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EMDT oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)